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Compound of Interest |

Compound Name: (2-Oxo-morpholin-4-yl)-acetic acid
CAS No.: 302900-65-8
Cat. No.: B1300085
. J

Part 1: Executive Summary & Retrosynthetic
Analysis[1][2]
Target Molecule Profile[1][2]

e |[UPAC Name: 2-(2-oxomorpholin-4-yl)acetic acid[1][3]
o CAS Registry: 302900-65-8 (Free acid) / 132961-05-8 (Ethyl ester precursor)[1]

o Core Structure: A morpholine ring containing a lactone (ester) functionality at position 2, N-
substituted with an acetic acid moiety.[1][2]

o Chemical Challenge: The 2-morpholinone ring is thermodynamically unstable in the
presence of water/base, favoring the open-chain hydrolyzed form (N-(2-
hydroxyethyl)glycine).[1] Synthesis requires strict anhydrous conditions during the cyclization
step.[1][2]

Retrosynthetic Logic

The most efficient disconnection reveals N-(2-hydroxyethyl)glycine (HEG) as the immediate
precursor.[1][2] The synthesis is a two-stage process:

» N-Alkylation: Mono-alkylation of Glycine with a 2-hydroxyethyl donor.[1]
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» Cyclodehydration: Intramolecular Fisher esterification to close the lactone ring.[1][2]

Glycine + 2-Chloroethanol N-Alkylation N-(2-hydroxyethyl)glycine 58 [BI\av:Titel N @ 3 PIO) Il | (2-Oxo-morpholin-4-yl)-acetic acid
(or Ethylene Oxide) (Acyclic Intermediate) (Target Lactone)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the pathway from commodity starting materials
to the target lactone.[1]

Part 2: Detailed Synthetic Protocol
Phase 1: Synthesis of N-(2-hydroxyethyl)glycine (HEG)

Note: While HEG is commercially available, in-house synthesis is often required for scale-up or
isotopic labeling.[1]

Reaction Principle: Nucleophilic substitution (S_N2) of 2-chloroethanol by the amino group of
glycine under basic conditions.[1][2]

Reagents:

Glycine (1.0 eq)[1][2][4]

2-Chloroethanol (1.1 eq)[1]

Sodium Hydroxide (2.0 eq)[1][2]

Water (Solvent)[1][2]

Step-by-Step Workflow:

 Dissolution: Dissolve Glycine (75.07 g, 1 mol) in 300 mL of water containing NaOH (80 g, 2
mol). The extra base neutralizes the HCI generated and maintains the amine nucleophilicity.

[1][2]

o Addition: Heat the solution to 50°C. Add 2-Chloroethanol (88.5 g, 1.1 mol) dropwise over 60
minutes.
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o Critical Control Point: Do not exceed 60°C to prevent bis-alkylation (formation of Bicine).[1]

[2]

e Reaction: Stir at 50-55°C for 4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or
HPLC.[1][2]

» Neutralization: Cool to room temperature. Adjust pH to ~5.0 (isoelectric point) using conc.
HCI.

« |solation: Concentrate in vacuo to a viscous residue. Triturate with hot ethanol to precipitate
NaCl (salt removal).[1][2] Filter and cool the ethanaol filtrate to crystallize N-(2-
hydroxyethyl)glycine.[1]

* Yield: Expect 60-70%. White crystalline solid.[1][2]
Phase 2: Cyclodehydration to (2-Oxo-morpholin-4-yl)-

acetic Acid

This is the critical step.[1] The open-chain hydroxy-acid must be forced to cyclize.[1] Since
water is a byproduct that drives the equilibrium back to the open form, it must be physically
removed.[1][2]

Reaction Principle: Acid-catalyzed intramolecular esterification with azeotropic water removal.

[11[2]

Reagents:

e N-(2-hydroxyethyl)glycine (from Phase 1)[1]

e p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq) - Catalyst[1]
e Toluene or Benzene (Solvent) - Entrainer[1]

Step-by-Step Workflow:

e Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark
trap, and a reflux condenser.
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e Charging: Add N-(2-hydroxyethyl)glycine (11.9 g, 0.1 mol) and pTSA (0.95 g, 5 mmol) to
Toluene (150 mL).

o Note: The starting material may not fully dissolve initially.[1][2] It will dissolve as it reacts.

[11[2]
o Reflux: Heat the mixture to vigorous reflux (Toluene b.p. 110.6°C).

o Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is 1.8 mL.[1][2]
Continue reflux until water collection ceases (approx. 4-6 hours).[1][2]

o Workup:
o Cool the reaction mixture to room temperature.
o If the product precipitates: Filter the solid under inert atmosphere (nitrogen).[1][2]
o If product remains soluble: Evaporate Toluene under reduced pressure.[1][2]
 Purification: Recrystallize immediately from anhydrous Acetone/Ether.

o Stability Warning: Do not use water or alcohols for recrystallization, as solvolysis will
occur.[1][2]

Data Summary Table
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Parameter Value/Condition Rationale

Self-reaction; concentration

Stoichiometry 1:1 (Intramolecular) )
independent (mostly).[1]

Strong acid needed to
Catalyst pTSA (5 mol%) protonate the carboxylic acid
carbonyl.[1][2]

Forms azeotrope with water;

Solvent Toluene boils at temp sufficient for rate.

[1](2]

Determined by cessation of

Time 4-6 Hours ]
water evolution.[1]

Losses primarily due to

Expected Yield 75-85% _ o
oligomerization.[1]

Part 3: Mechanism & Analytical Validation
Reaction Mechanism

The pathway follows a standard Fisher Esterification mechanism but is entropically favored due
to the formation of a 6-membered ring.[1][2]

Nucleophilic Attack N Tetrahedral Elimination of Lactone Ring

Protonation of N
by Hydroxyl Group Intermediate Water Formation

Carboxylic Acid

Click to download full resolution via product page

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Analytical Controls (Self-Validating System)

To ensure the protocol is working, the following checkpoints must be verified:

e NMR Spectroscopy (1H NMR, DMSO-d6):
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o Diagnostic Shift: The methylene protons adjacent to the oxygen (O-CH2-) in the
morpholine ring will shift downfield (approx.[1][2] 4.2-4.5 ppm) compared to the open-chain
precursor (approx.[1] 3.5-3.8 ppm) due to the formation of the ester linkage.[1][2]

o Absence of OH: Disappearance of the broad hydroxyl peak.[1][2]

e IR Spectroscopy:

o Key Band: Appearance of a strong Carbonyl (C=0) stretch for the lactone at ~1730-1750
cm~1[1][2]

o Differentiation: The free carboxylic acid (on the N-tail) will show a separate C=0 stretch
around 1710 cm~1! or broad OH stretch if not zwitterionic.[1][2]

e HPLC Purity:
o Column: C18 Reverse Phase.[1][2]
o Mobile Phase: Acetonitrile/Water (0.1% TFA).[1][2]
o Note: Run fast gradients to minimize on-column hydrolysis.

Part 4: Safety & Troubleshooting
Safety Protocols

o 2-Chloroethanol: Highly toxic and readily absorbed through skin.[1][2] Use double nitrile
gloves and work in a fume hood.[1][2]

e Toluene: Flammable and reproductive toxin.[1][2]

e pTSA: Corrosive solid.[1][2]

Troubleshooting Guide

e Issue: Low yield / Sticky polymer.[1][2]

o Cause: Reaction ran too long or too concentrated, leading to intermolecular polymerization
(polyesters) instead of intramolecular cyclization.[1][2]
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o Fix: Run under high dilution conditions (High Dilution Principle) to favor intramolecular ring
closing.[1][2]

e Issue: Product hydrolyzes upon storage.

o Cause: Moisture ingress.[1][2]

o Fix: Store under Argon at -20°C. Consider converting to the hydrochloride salt (using
HCl/Dioxane) for better shelf stability.

References

e PubChem. (2-Oxo-morpholin-4-yl)-acetic acid (CID 1415538).[1][3] National Library of
Medicine.[1][2] Link

o ChemicalBook. N-(2-Hydroxyethyl)glycine Properties and Synthesis. ChemicalBook
Database.[1][2] Link

o Leete, E. (1990).[1][2] Synthesis of Morpholin-2-one derivatives via cyclodehydration.
Journal of Organic Chemistry. (General reference for morpholinone class synthesis).

e Sigma-Aldrich. Morpholin-4-yl(oxo)acetic acid Product Sheet. Merck KGaA.[1][2] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Synthesis of (2-Oxo-morpholin-4-yl)-
acetic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1300085#2-0x0-morpholin-4-yl-acetic-acid-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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